An In-depth Technical Guide to the Biochemical Structure and Analysis of Isobutyrylglycine
An In-depth Technical Guide to the Biochemical Structure and Analysis of Isobutyrylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and analysis of Isobutyrylglycine. The information is intended to support research and development activities where this molecule is of interest, particularly in the fields of metabolomics, clinical diagnostics, and drug development.
Core Biochemical Structure and Identifiers
Isobutyrylglycine, also known as N-isobutyrylglycine, is an N-acylglycine. Structurally, it is a derivative of the amino acid glycine, where an isobutyryl group is covalently bonded to the nitrogen atom of glycine via an amide linkage.[1] This modification imparts distinct chemical and biological properties compared to its parent molecule, glycine.
Biochemically, isobutyrylglycine is recognized as a human urinary metabolite.[2][3] It is formed endogenously through the conjugation of isobutyryl-CoA with glycine, a reaction catalyzed by the mitochondrial enzyme glycine N-acyltransferase (EC 2.3.1.13).[1][4][5] This process is part of a Phase II detoxification pathway that facilitates the elimination of acyl-CoA intermediates, rendering them more water-soluble for excretion.[1] Elevated urinary levels of isobutyrylglycine are a key diagnostic marker for certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism.[1][6]
Chemical and Physical Properties
The fundamental chemical and physical properties of Isobutyrylglycine are summarized below. These data are compiled from peer-reviewed databases and are essential for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [2][7][8][9] |
| Molecular Weight | 145.16 g/mol | [1][2][7][8] |
| Monoisotopic Mass | 145.073893223 Da | [2][4] |
| IUPAC Name | 2-(2-methylpropanoylamino)acetic acid | [1][2] |
| CAS Number | 15926-18-8 | [1][2][7][10] |
| Physical Description | Solid | [2][9][10] |
| Melting Point | 82.5 °C | [2] |
| 104-106 °C | [7] | |
| SMILES | CC(C)C(=O)NCC(=O)O | [2][4] |
| InChI Key | DCICDMMXFIELDF-UHFFFAOYSA-N | [1][2][4][10] |
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and quantification of Isobutyrylglycine. The following tables summarize key mass spectrometry and nuclear magnetic resonance data.
Table 1.2.1: Mass Spectrometry Data
| Spectrum Type | Key Fragments (m/z) and Intensities | Source(s) |
| MS-MS (Positive) | 43.05403 (100), 41.03941 (29.64), 76.0355 (4.94) | [2] |
| MS-MS (Negative) | 74.02596 (100), 144.05928 (1.88) | [2] |
| LC-MS (Positive) | 43.624 (100), 41.661 (35.05), 71.353 (6.81) | [2] |
Table 1.2.2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Relative Intensity | Assignment (Proposed) | Source(s) |
| 1.20 - 1.22 | 100.00 | (CH₃)₂CH- | [2] |
| 2.45 - 2.52 | ~23.8 | (CH₃)₂CH - | [2] |
| 4.09 - 4.10 | ~67.9 | -NH-CH₂ -COOH | [2] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of Isobutyrylglycine and its quantitative analysis in biological matrices, reflecting common laboratory practices.
Chemical Synthesis via Schotten-Baumann Reaction
The synthesis of Isobutyrylglycine can be readily achieved by the acylation of glycine using the Schotten-Baumann reaction, which is a robust method for forming amides from amines and acid chlorides.[11][12][13][14][15]
Objective: To synthesize N-Isobutyrylglycine from glycine and isobutyryl chloride.
Materials:
-
Glycine
-
Isobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer, beakers, separatory funnel, rotary evaporator
Methodology:
-
Dissolution of Glycine: In a beaker, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5 °C.
-
Preparation of Acyl Chloride: In a separate flask, dissolve isobutyryl chloride (1.1 equivalents) in an equal volume of dichloromethane.
-
Reaction: While vigorously stirring the cooled glycine solution, add the isobutyryl chloride solution dropwise over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is typically biphasic.[11][13]
-
Work-up (Phase Separation): Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of dilute hydrochloric acid. The product, Isobutyrylglycine, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure Isobutyrylglycine.
-
Characterization: Confirm the identity and purity of the synthesized product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Quantification in Urine by UPLC-MS/MS
The analysis of acylglycines in urine is a critical tool for diagnosing inborn errors of metabolism.[1][2][4][6] The following protocol outlines a typical workflow for the quantification of Isobutyrylglycine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Objective: To extract, derivatize, and quantify Isobutyrylglycine from a human urine sample.
Materials:
-
Urine sample
-
Deuterated Isobutyrylglycine internal standard (e.g., N-Isobutyryl-glycine-d₂)
-
Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)
-
n-Butanol with 3 M HCl
-
Mobile phases for UPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
UPLC system coupled to a tandem mass spectrometer
Methodology:
-
Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge to remove particulate matter.
-
Internal Standard Spiking: To 100 µL of urine supernatant, add a known concentration of the deuterated Isobutyrylglycine internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water, followed by methanol).
-
Elute the acylglycines using an appropriate solvent (e.g., 5% formic acid in methanol).
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 100 µL of 3 M HCl in n-butanol to the dried residue.
-
Heat the sample at 65 °C for 20 minutes to form butyl esters.[4] Butylation improves chromatographic retention and ionization efficiency.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase.
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution profile.
-
Detect and quantify the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native Isobutyrylglycine butyl ester and its deuterated internal standard.
-
-
Data Analysis: Construct a calibration curve using standards prepared in a surrogate matrix. Calculate the concentration of Isobutyrylglycine in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. Express the final concentration relative to urinary creatinine to account for variations in urine dilution.
Visualization of Biochemical Pathway
The following diagrams illustrate key relationships and pathways involving Isobutyrylglycine.
Caption: Biosynthesis of Isobutyrylglycine via the glycine conjugation pathway.
References
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Schotten-Baumann_reaction [chemeurope.com]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
